(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, a dichlorophenyl group, and a carboxamide functional group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the dichlorophenyl and carboxamide groups. Common synthetic routes may include:
Formation of the Thiazinane Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using reagents like dichlorobenzene.
Formation of the Carboxamide Group: This step may involve the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Pathway Involvement: The compound may affect pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group.
Dichlorobenzene derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its combination of a thiazinane ring, dichlorophenyl group, and carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H21Cl2N3O3S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
3-butyl-2-(3,5-dichloro-4-hydroxyphenyl)imino-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C17H21Cl2N3O3S/c1-3-5-6-22-14(23)9-13(16(25)20-4-2)26-17(22)21-10-7-11(18)15(24)12(19)8-10/h7-8,13,24H,3-6,9H2,1-2H3,(H,20,25) |
InChI Key |
ZXPIANRZVMWLMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(SC1=NC2=CC(=C(C(=C2)Cl)O)Cl)C(=O)NCC |
Origin of Product |
United States |
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